1,5,5-Trimethylcyclohexene

Beschreibung

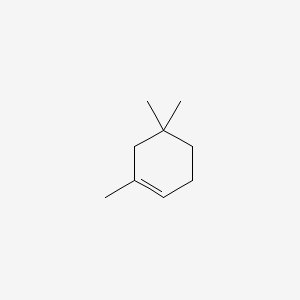

1,5,5-Trimethylcyclohexene (CAS: 514-95-4), also referred to as 1,5,5-Trimethyl-6-methylenecyclohexene or γ-Pyronene, is a monocyclic terpene derivative with the molecular formula C₁₀H₁₆ and a molecular weight of 136.23 g/mol . Its structure comprises a cyclohexene ring substituted with three methyl groups at positions 1, 5, and 5, along with a methylene group at position 4. This compound is notable for its role in fragrance synthesis and as an intermediate in organic reactions, such as the production of 2,3-dihydro-2,2,6-trimethylbenzaldehyde . Its synthesis often involves ethanol-mediated processes, with upstream precursors like 7,8-dihydroionone and downstream derivatives linked to flavor and fragrance industries .

Eigenschaften

IUPAC Name |

1,5,5-trimethylcyclohexene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-8-5-4-6-9(2,3)7-8/h5H,4,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOOCIQDWNAXQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40867679 | |

| Record name | Cyclohexene, trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-46-8, 68555-95-3 | |

| Record name | 1,5,5-Trimethylcyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5,5-Trimethylcyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene, trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068555953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene, trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexene, trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylcyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5,5-trimethylcyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,5,5-Trimethylcyclohexene can be synthesized through several methods. One common approach involves the alkylation of cyclohexene with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, to facilitate the addition of methyl groups to the cyclohexene ring .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of cyclohexene and methylating agents into the reactor, where the reaction is catalyzed by a suitable catalyst. The product is then purified through distillation and other separation techniques to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

1,5,5-Trimethylcyclohexene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert this compound to its saturated counterpart, 1,5,5-Trimethylcyclohexane.

Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light

Major Products Formed

Oxidation: Formation of 1,5,5-Trimethylcyclohexanol, 1,5,5-Trimethylcyclohexanone, or 1,5,5-Trimethylcyclohexanoic acid.

Reduction: Formation of 1,5,5-Trimethylcyclohexane.

Substitution: Formation of halogenated derivatives such as 1,5,5-Trimethylcyclohexyl chloride or bromide

Wissenschaftliche Forschungsanwendungen

1,5,5-Trimethylcyclohexene has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors

Wirkmechanismus

The mechanism of action of 1,5,5-Trimethylcyclohexene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the nature of the target and the specific pathway involved .

Vergleich Mit ähnlichen Verbindungen

1,5,5-Trimethylcyclohexa-1,3-diene

- Molecular Formula : C₉H₁₄

- Key Features : Contains a conjugated diene system (1,3-cyclohexadiene) with methyl groups at positions 1, 5, and 5.

- Reactivity: The conjugated double bonds enable participation in Diels-Alder reactions, unlike the non-conjugated system in 1,5,5-Trimethylcyclohexene .

- Applications : Primarily used in studies of cycloaddition kinetics and polymer chemistry.

3,5,5-Trimethylcyclohexene (CAS: 933-12-0)

- Molecular Formula : C₉H₁₆

- Key Features : Methyl groups at positions 3, 5, and 5, with a single double bond at position 1.

- Physical Properties : Lower molecular weight (124.22 g/mol) compared to this compound, resulting in a lower boiling point (estimated 150–155°C vs. 170–175°C for the target compound) .

- Stereochemical Impact : The shifted methyl group alters steric hindrance, affecting reactivity in electrophilic additions .

Functional Group Variations

1,5,5-Trimethyl-6-methylenecyclohexene (Target Compound)

- Methylene Group: The exocyclic methylene group at position 6 enhances reactivity in acid-catalyzed cyclizations and ozonolysis compared to non-methylene analogs .

- Spectroscopic Data: Exhibits distinct UV-Vis absorption characteristics due to electron delocalization influenced by the methylene group. For example, derivatives of similar trimethylcyclohexene chromophores show 28–36 nm hypsochromic shifts in absorption maxima compared to non-methylated analogs .

1,3-Dimethylcyclohexene (CAS: 2808-76-6)

- Molecular Formula : C₈H₁₄

- Reactivity : Less steric hindrance allows faster hydrogenation rates but reduced stability in oxidative environments .

Physicochemical and Spectroscopic Comparisons

Research Findings and Stability Insights

- Thermal Stability : The methylene group in this compound contributes to higher thermal stability (decomposition >200°C) compared to 1,3-dimethylcyclohexene (<180°C) .

Biologische Aktivität

1,5,5-Trimethylcyclohexene (C9H16) is a cyclic olefin characterized by a six-membered ring structure with three methyl groups. Its unique molecular configuration contributes to its reactivity and potential biological activities. This article explores the biological activity of this compound, highlighting its synthesis, biological effects, and applications in various fields.

This compound can be synthesized through various methods, including isomerization and alkylation processes. The compound's structural formula is represented as follows:

Synthesis Methods

- Isomerization : Involves rearranging the structure of precursor compounds to form this compound.

- Alkylation : Utilizes alkyl groups to modify existing cyclohexene structures.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several potential applications in medicine and agriculture.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain pathogens. Its derivatives have been studied for their effectiveness as fungicides and bactericides. For instance:

- Fungicidal Activity : Studies show that compounds derived from this compound can inhibit fungal growth by disrupting cellular membranes and metabolic pathways .

- Bactericidal Effects : The compound has demonstrated effectiveness against gram-positive bacteria, suggesting potential use in agricultural pest control .

The mechanism through which this compound exerts its biological effects involves:

- Reactive Electrophiles : The presence of double bonds in the structure allows it to act as a reactive electrophile, interacting with nucleophiles in biological systems.

- Cell Membrane Disruption : Its hydrophobic nature enables it to integrate into lipid membranes, leading to increased permeability and cell lysis.

Case Studies

Several case studies have documented the biological effects of this compound:

- Study on Antifungal Activity :

- Bacterial Inhibition :

Applications

The diverse biological activities associated with this compound have led to its exploration in various applications:

- Agriculture : As a natural pesticide due to its antimicrobial properties.

- Pharmaceuticals : Potential precursor for developing new antimicrobial agents.

- Food Industry : Used as a flavoring agent and preservative due to its ability to inhibit microbial growth.

Q & A

Q. What are the optimized synthetic routes for 1,5,5-Trimethylcyclohexene, and how do reaction conditions influence yield?

The synthesis of this compound (CAS 514-95-4) can be achieved via multiple pathways. For example, Weyerstahl et al. (1988) reported a route starting from 514-95-4 with a 67% yield using specific intermediates and reaction conditions . Another method involves cyclohexene derivatives and catalysts, as detailed in Polish Journal of Chemistry (1998) . Key factors affecting yield include temperature control (to minimize side reactions) and catalyst selection (e.g., acid or base-mediated pathways). Methodological optimization should prioritize inert atmospheres and anhydrous conditions to enhance purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- NMR Spectroscopy : The compound’s structure (C₁₀H₁₆) is confirmed using ¹³C NMR, which resolves methyl and methylidene groups. NIST data provide predicted spectra for comparison .

- X-ray Crystallography : For advanced conformation analysis, single-crystal X-ray studies (e.g., R factor = 0.053) reveal the half-chair conformation of the cyclohexene ring and intramolecular C–H⋯N interactions in derivatives like oximes .

- Gas Chromatography (GC) : Used to assess purity and identify volatile byproducts .

Q. How can researchers ensure analytical purity and reproducibility in experiments?

- Chromatographic Methods : GC-MS or HPLC with UV detection ensures purity (>95% for critical studies) .

- LogP Analysis : The compound’s hydrophobicity (LogP = 3.31) informs solvent selection for extraction and purification .

- Standardization : Cross-reference CAS numbers (e.g., 514-95-4 vs. 503-46-8 for related isomers) to avoid misidentification .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of this compound derivatives, such as oximes or epoxides?

Derivatization often involves nucleophilic additions. For example, β-cyclocitral reacts with hydroxylamine hydrochloride to form oximes via imine intermediates, stabilized by intramolecular methyl C–H⋯N interactions . Epoxidation may proceed via electrophilic attack on the methylidene group, requiring careful control of oxidizing agents (e.g., mCPBA) to avoid over-oxidation .

Q. How can contradictions in structural or synthetic data across literature sources be resolved?

- Retrosynthetic Analysis : Tools like AI-powered synthesis planning (e.g., Reaxys or Pistachio models) validate feasible routes by comparing reaction databases .

- Crystallographic Validation : Single-crystal studies resolve ambiguities in stereochemistry, as seen in cyclohexene ring conformations .

- Data Harmonization : Cross-check CAS numbers (e.g., 514-95-4 vs. 503-46-8) and synonyms (e.g., α-Cyclogeraniolene) to align nomenclature .

Q. What computational methods are recommended for modeling the compound’s reactivity or stability?

- DFT Calculations : Predict thermodynamic stability of the methylidene group under varying pH or temperature.

- Molecular Dynamics (MD) : Simulate solvent interactions based on LogP values (3.31) to optimize reaction media .

- QSPR Models : Relate structural features (e.g., methyl substitution) to reactivity in Diels-Alder or hydrogenation reactions .

Q. How does the compound’s stability vary under different experimental conditions?

- Thermal Stability : Avoid prolonged heating above 150°C to prevent decomposition of the methylidene group.

- Oxidative Sensitivity : Store under inert gas (N₂/Ar) to limit peroxide formation .

- pH Dependence : Acidic conditions may protonate the double bond, altering reactivity in electrophilic additions .

Q. What role does this compound play in synthesizing complex natural products or pharmaceuticals?

The compound serves as a precursor in terpene synthesis (e.g., cyclogeraniol derivatives) and fragrance compounds. For example, its methylidene group participates in cycloadditions to form bicyclic structures, as seen in isofenchyl acetate synthesis (CAS 62034-03-1) . Methodological insights include using chiral catalysts to control stereochemistry in downstream applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.